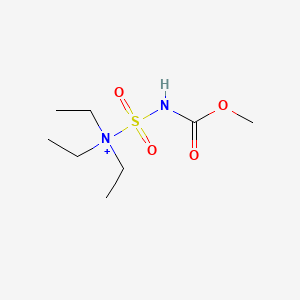![molecular formula C3H10ClN3S B8138750 [N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride](/img/structure/B8138750.png)
[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride, also known as 5,6,7,8-tetrahydrofolic acid, is a derivative of folic acid. It plays a crucial role in various biological processes, particularly in the synthesis of nucleic acids and amino acids. This compound is essential for cell division and growth, making it vital for both human health and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydrofolic acid typically involves the reduction of folic acid. This reduction can be achieved using various reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5,6,7,8-tetrahydrofolic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-tetrahydrofolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to folic acid.
Reduction: Further reduction can lead to the formation of dihydrofolic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Folic acid.
Reduction: Dihydrofolic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-tetrahydrofolic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Essential for studying cell division and growth, particularly in cancer research.
Medicine: Investigated for its potential in treating folate deficiency and related disorders.
Industry: Used in the production of pharmaceuticals and as a nutritional supplement.
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydrofolic acid involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in the synthesis of nucleic acids and amino acids. The compound targets enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Folic Acid: The oxidized form of 5,6,7,8-tetrahydrofolic acid.
Dihydrofolic Acid: An intermediate in the reduction of folic acid to 5,6,7,8-tetrahydrofolic acid.
Methotrexate: A folic acid analog used as a chemotherapy agent.
Uniqueness
5,6,7,8-tetrahydrofolic acid is unique due to its reduced form, which makes it more active in biological systems compared to its oxidized counterpart, folic acid. Its ability to participate in one-carbon transfer reactions makes it indispensable in nucleic acid and amino acid synthesis.
Eigenschaften
IUPAC Name |
[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRANVCLYGLDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazine-4-Carboxamide](/img/structure/B8138667.png)
![1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8138670.png)
![Rel-(3R,3As,7Ar)-N-(Furan-2-Ylmethyl)-N-Methyloctahydropyrano[3,2-B]Pyrrol-3-Amine](/img/structure/B8138677.png)



![(3AR,6aS)-2-((5-methylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8138708.png)
![rel-(2S,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide](/img/structure/B8138715.png)
![N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8138742.png)
![(3aS,6aS)-N-(2-methylpropyl)-2-methylsulfonylspiro[3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-6,4'-piperidine]-3a-carboxamide](/img/structure/B8138747.png)
![8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one](/img/structure/B8138758.png)
![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)furan-2-carboxamide](/img/structure/B8138764.png)
![1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One](/img/structure/B8138767.png)
![Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane](/img/structure/B8138782.png)
